molecular formula C9H7N3OS B8536836 2-(Pyridin-2-ylamino)thiazole-5-carbaldehyde

2-(Pyridin-2-ylamino)thiazole-5-carbaldehyde

Cat. No. B8536836
M. Wt: 205.24 g/mol
InChI Key: KKIMBOOJAFFSTE-UHFFFAOYSA-N
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Patent
US07084160B2

Procedure details

To a solution of 1-(2-pyridyl)-2-thiourea (765 mg, 5.0 mmol) in acetone (14 mL) was added slowly 2-bromo-3-hydroxypropenal (755 mg, 5.0 mmol, for preparation see J. Org. Chem. 28, 3243, 1963) in acetone (14 mL) over a period of 5 min. After stirring for 1.5 h, a precipitate formed. The solids were separated, washed with acetone (10 mL) and then taken into mixed solvent (ethanol/water=1/1, 9 mL). To this suspension was added sodium acetate (1.23 g, 15.0 mmol) and the resulting mixture was heated at 75° C. for 1 h. After cooling to RT, the mixture was filtered and the solids were washed with water (10 mL), and dried in vacuo to provide compound A, 2-(pyridin-2-ylamino)-thiazole-5-carbaldehyde (533 mg, 52%) as a solid. LC/MS; (M+H)+=206
Quantity
765 mg
Type
reactant
Reaction Step One
Name
2-bromo-3-hydroxypropenal
Quantity
755 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]([NH2:10])=[S:9].Br[C:12](=[CH:15]O)[CH:13]=[O:14].C([O-])(=O)C.[Na+]>CC(C)=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]1[S:9][C:12]([CH:13]=[O:14])=[CH:15][N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
765 mg
Type
reactant
Smiles
N1=C(C=CC=C1)NC(=S)N
Name
2-bromo-3-hydroxypropenal
Quantity
755 mg
Type
reactant
Smiles
BrC(C=O)=CO
Name
Quantity
14 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
14 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate formed
CUSTOM
Type
CUSTOM
Details
The solids were separated
WASH
Type
WASH
Details
washed with acetone (10 mL)
ADDITION
Type
ADDITION
Details
into mixed solvent (ethanol/water=1/1, 9 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solids were washed with water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=C(C=CC=C1)NC=1SC(=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 533 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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